Glyceryl behenate

Catalog No.
S8555461
CAS No.
6916-74-1
M.F
C25H50O4
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl behenate

CAS Number

6916-74-1

Product Name

Glyceryl behenate

IUPAC Name

2,3-dihydroxypropyl docosanoate

Molecular Formula

C25H50O4

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N

solubility

0.0001167 mg/L @ 25 °C (est)

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

1-behenoylglycerol is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of docosanoic acid. It has a role as a plant metabolite and an antineoplastic agent. It is a 1-monoglyceride and a fatty acid ester. It is functionally related to a glycerol and a docosanoic acid.
Glyceryl behenate is a natural product found in Balakata baccata with data available.

Glyceryl behenate, also known as 1-docosanoylglycerol or 1-acylglycerol 22:0, is a monoester formed from glycerol and behenic acid. It belongs to the class of organic compounds known as 1-monoacylglycerols, characterized by a glycerol backbone acylated at the first position. This compound is primarily utilized in the cosmetic and pharmaceutical industries due to its emollient and emulsifying properties. Glyceryl behenate is well-regarded for its ability to enhance the texture and stability of formulations, making it a valuable ingredient in various products, including creams and lotions .

Typical of esters, including hydrolysis and transesterification. Hydrolysis involves the breakdown of glyceryl behenate into glycerol and behenic acid in the presence of water, often catalyzed by acids or bases. Transesterification can occur when glyceryl behenate reacts with another alcohol, resulting in the formation of a different ester . Additionally, it participates in lipid peroxidation processes, which are important in fatty acid metabolism .

Glyceryl behenate exhibits several biological activities that contribute to its utility in various applications. As an emollient, it helps to soften and moisturize skin by forming a barrier that reduces water loss. Its emulsifying properties allow it to stabilize mixtures of oil and water, facilitating the delivery of active ingredients in cosmetic formulations. Furthermore, glyceryl behenate is recognized for its biocompatibility and low toxicity, making it suitable for use in pharmaceutical formulations .

The synthesis of glyceryl behenate typically involves the esterification reaction between glycerol and behenic acid. This process can be catalyzed by either acid or base catalysts. The general steps include:

  • Mixing: Glycerol and behenic acid are mixed in appropriate molar ratios.
  • Heating: The mixture is heated to promote the reaction.
  • Catalysis: An acid or base catalyst is added to facilitate ester formation.
  • Purification: The resulting product is purified through methods such as crystallization or distillation to remove unreacted materials and by-products .

Glyceryl behenate finds extensive use across various industries:

  • Cosmetics: It serves as an emollient and emulsifier in creams, lotions, and makeup products.
  • Pharmaceuticals: Utilized as an excipient in drug formulations for its stabilizing properties.
  • Food Industry: Occasionally used as a food additive due to its emulsifying capabilities .

Studies on glyceryl behenate have demonstrated its compatibility with a variety of other compounds used in cosmetics and pharmaceuticals. It effectively interacts with hydrophilic molecules, aiding in their dispersion within lipid-based systems. This property enhances the bioavailability of active ingredients, making glyceryl behenate a crucial component in formulations aimed at improving skin hydration and texture .

Several compounds share structural similarities with glyceryl behenate, primarily other monoacylglycerols derived from different fatty acids. Here are some notable examples:

Compound NameStructure TypeUnique Features
Glyceryl stearateMonoacylglycerolDerived from stearic acid; widely used as an emulsifier in cosmetics.
Glyceryl palmitateMonoacylglycerolDerived from palmitic acid; known for its moisturizing properties.
Glyceryl oleateMonoacylglycerolDerived from oleic acid; valued for its skin-conditioning effects.
Glyceryl laurateMonoacylglycerolDerived from lauric acid; exhibits antimicrobial properties.

Glyceryl behenate stands out due to its unique long-chain fatty acid composition (behenic acid), which contributes to its distinctive texture-enhancing properties compared to other monoacylglycerols derived from shorter-chain fatty acids .

Catalytic Esterification Techniques for Glyceryl Mono/Dibehenate Production

The synthesis of glyceryl behenate primarily involves the esterification of glycerol with behenic acid, a process optimized through heterogeneous catalysis. Recent studies demonstrate that hydrophobic zirconia-silica catalysts (ZrO₂-SiO₂-Me&Et-PhSO₃H) achieve 80% conversion rates in esterification reactions at 160°C, with glyceryl mono-behenate (GMB) and glyceryl di-behenate (GDB) selectivities of 59.4% and 34.6%, respectively. The catalyst’s mesoporous structure enhances mass transfer, while its moderate acidity (Brønsted acid sites) minimizes unwanted triester formation.

Table 1: Catalytic Performance in Glycerol-Behenic Acid Esterification

CatalystTemperature (°C)Conversion (%)GMB Selectivity (%)GDB Selectivity (%)
ZrO₂-SiO₂-Me&Et-PhSO₃H1608059.434.6
Amberlyst 151607248.141.2
Biochar (400°C)1506853.829.5

Lipase-catalyzed routes offer an alternative for temperature-sensitive applications. Candida antarctica lipase B (CAL-B) immobilized on macroporous resin achieves 89% selectivity for GMB at 60°C, though reaction times extend to 24–48 hours. Solvent-free systems using excess glycerol (molar ratio 3:1 glycerol:behenic acid) reduce downstream purification steps, yielding 94% total esters with a mono:di:tri ratio of 52:38:10.

Solvent-Free Synthesis Optimization Strategies

Solvent-free protocols prioritize sustainability and pharmaceutical compliance. Reactive extrusion in twin-screw granulators enables continuous production, with melt temperatures (70–80°C) maintained below behenic acid’s decomposition threshold. Key parameters include:

  • Screw speed: 200–400 rpm ensures homogeneous mixing without degradation.
  • Residence time: 2–5 minutes balances conversion and thermal exposure.
  • Glycerol dispersion: Ultrasonic atomization of glycerol into molten behenic acid improves interfacial contact, increasing conversion by 18% compared to batch reactors.

Figure 1: Schematic of solvent-free reactive extrusion process for glyceryl behenate synthesis (placeholder for image).

Phase diagrams reveal that glyceryl behenate’s semi-crystalline structure forms lamellar phases above 65°C, necessitating precise cooling rates (0.5–1°C/min) to prevent polymorphism. Post-synthesis, molecular distillation at 150°C and 0.01 mbar separates monoesters (purity >90%) from di/triesters, which are recycled into subsequent batches.

Scalability Challenges in Continuous Pharmaceutical Manufacturing

Transitioning from batch to continuous manufacturing introduces variability in glyceryl behenate’s lubricant performance. Studies on twin-screw melt granulation highlight critical issues:

  • Temperature gradients: ±2°C fluctuations in barrel zones 2–4 (70–75°C) increase diester content by 8–12%, altering tablet ejection forces.
  • Feedstock consistency: Behenic acid with ≤0.5% palmitic acid impurity is essential; higher palmitate levels reduce melting points by 4–6°C, compromising tablet disintegration.
  • Recyclability: Di/triesters reintroduced into the feedstock lower reaction yields by 15–20% after five cycles, necessitating bleed streams to maintain product quality.

Table 2: Impact of Process Parameters on Glyceryl Behenate Quality

ParameterAcceptable RangeEffect of Deviation
Reaction temperature70–75°C>75°C: Triester formation ↑ 20%
Glycerol:acid molar ratio3:1 to 4:1<3:1: Unreacted fatty acid ↑ 15%
Cooling rate0.5–1°C/min>1°C/min: Polymorph instability ↑

Solid Lipid Nanoparticle Formulations

Particle Size Modulation Through Lipid Chain Length Selection

Glyceryl behenate’s C22 fatty acid chains enable precise control over nanoparticle dimensions. Studies demonstrate that increasing surfactant concentrations (e.g., Tween 80) from 2% to 2.5% reduces particle size from 201 ± 12 nm to 125 ± 14 nm in haloperidol-loaded solid lipid nanoparticles (SLNs) [1]. This reduction occurs due to enhanced emulsification efficiency, where surfactant molecules stabilize smaller lipid droplets during homogenization. The long-chain structure of glyceryl behenate further promotes matrix rigidity, preventing particle coalescence post-synthesis [4].

Table 1: Impact of Surfactant Concentration on SLN Properties

Surfactant Concentration (%)Particle Size (nm)Polydispersity Index
2.0201 ± 120.29 ± 0.03
2.5125 ± 140.19 ± 0.02

Drug Encapsulation Efficiency Enhancement Mechanisms

Encapsulation efficiency in glyceryl behenate SLNs correlates with lipid-to-drug ratios and processing parameters. At constant surfactant levels (2.5%), increasing glyceryl behenate content from 100 mg to 200 mg raises entrapment efficiency from 50.27% ± 2.83% to 74.08% ± 2.13% [1]. This improvement stems from expanded lipid matrix capacity, which solubilizes hydrophobic drugs like haloperidol. However, exceeding optimal lipid concentrations induces drug expulsion due to crystallization pressures, underscoring the need for balanced formulations [1] [4].

Controlled Release Matrix Tablet Architectures

Hybrid Polymer-Lipid Matrix Synergy Effects

Combining glyceryl behenate with hydrophilic polymers (e.g., hydroxypropyl methylcellulose) creates biphasic release systems. In matrices containing 10–50% glyceryl behenate, drug release follows diffusion-erosion kinetics, with release rate constants ($$k$$) decreasing from $$0.45 \, \text{h}^{-1}$$ to $$0.12 \, \text{h}^{-1}$$ as lipid content increases [2]. The lipid phase retards water penetration, while polymer swelling generates porous channels for sustained drug elution.

Table 2: Thermodynamic Parameters of Drug Release from Lipid Matrices

Glyceryl Behenate (%)Activation Energy, $$E_A$$ (kJ/mol)Enthalpy Change, $$\Delta H$$ (kJ/mol)
103.831.12
5056.1318.94

Alcohol-Resistant Formulation Development Strategies

Glyceryl behenate’s lipophilic matrix resists ethanol-induced dose dumping, a critical feature for abuse-deterrent formulations. In dissolution studies, tablets with ≥30% glyceryl behenate maintained <20% drug release after 2 hours in 40% ethanol, compared to >80% release in hydrophilic matrices [2]. This alcohol resistance arises from the lipid’s insolubility in ethanolic media, which preserves matrix integrity.

Gastroretentive Multiparticulate Systems

Sublimation-Induced Porosity Creation Techniques

Incorporating sublimating agents (e.g., camphor) into glyceryl behenate pellets generates porous architectures with densities <1 g/cm³. Post-sublimation, pellet porosity increases from 12% to 68%, enabling immediate buoyancy in gastric fluid [3]. Processing temperatures near 60°C induce partial lipid melting, sintering particles into cohesive yet porous networks [3].

Table 3: Porosity and Buoyancy Characteristics of Multiparticulate Systems

Camphor Content (%)Porosity (%)Buoyancy Onset Time (s)
012 ± 2>300
2068 ± 5<10

Buoyancy Duration Extension Through Excipient Synergism

Co-processing glyceryl behenate with swellable polymers (e.g., polyvinyl acetate) extends gastric retention to >8 hours. The lipid matrix delays polymer hydration, while swelling exerts mechanical pressure against the stomach wall, preventing premature expulsion [3]. This synergy combines flotation and mucoadhesion mechanisms, optimizing residence time for drugs with narrow absorption windows.

Plasticizer Functionality in Amorphous Solid Dispersion Formation

Glyceryl behenate demonstrates significant potential as a solid-state plasticizer in hot-melt extrusion processes for amorphous solid dispersion formation. Research has established that glyceryl behenate, alongside stearic acid and polyethylene glycol 8000, exhibits comparable solubility parameters that enable effective plasticization of polymer matrices [1] [2]. The plasticizer functionality of glyceryl behenate operates through multiple mechanisms that facilitate the formation of stable amorphous solid dispersions.

The selection of glyceryl behenate as a processing aid is fundamentally based on its solubility parameter compatibility with common pharmaceutical polymers, particularly Eudragit E PO [1]. This compatibility ensures effective molecular-level interactions between the plasticizer and polymer chains, resulting in reduced intermolecular forces and enhanced molecular mobility. The plasticization effect manifests as a reduction in processing temperatures of 10-20°C compared to non-plasticized systems [3] [4], which significantly improves the processability of thermally sensitive active pharmaceutical ingredients.

Glyceryl behenate functions as both a plasticizer and release modifier in solid dispersion systems containing challenging compounds such as itraconazole and carbamazepine [4]. The compound enables processing improvements by reducing the viscosity of the polymer melt during hot-melt extrusion, thereby facilitating the formation of homogeneous dispersions. The rheological modifications induced by glyceryl behenate result in enhanced flow properties and reduced torque requirements during processing [5].

The drug loading capacity of glyceryl behenate-based systems can reach up to 50% by weight, which represents a significant advantage over conventional plasticizer systems [6] [4]. This high loading capacity is attributed to the lipophilic nature of glyceryl behenate, which provides favorable interactions with hydrophobic active pharmaceutical ingredients. The compound particularly excels in systems where sustained release characteristics are desired, as it can simultaneously function as a plasticizer during processing and a matrix former in the final dosage form.

Storage stability studies reveal that glyceryl behenate exhibits unique rheological behavior during storage, with significant increases in storage modulus and critical stress observed at all temperatures [5]. This behavior is particularly pronounced at 40°C, where the formation of rod-like network structures contributes to the gelation phenomenon. The increased crystallinity observed during storage confirms the dynamic nature of glyceryl behenate-based dispersions, which must be considered in formulation development.

Thermal Degradation Mitigation Strategies

The thermal stability of glyceryl behenate during hot-melt extrusion processing requires careful consideration of temperature profiles and exposure times to prevent degradation. Comprehensive thermal characterization studies have established that glyceryl behenate maintains excellent chemical stability when processed within its optimal temperature range of 60-70°C [3] [7].

The melting point of glyceryl behenate ranges from 69-74°C, providing a narrow processing window that must be carefully controlled to prevent thermal degradation [3] [8]. However, extrusion temperatures for polymer-lipid blends often exceed 100°C, necessitating specific degradation mitigation strategies. Research demonstrates that glyceryl behenate can withstand temperatures up to 180°C for short exposure periods without significant chemical degradation [3].

Temperature profile optimization represents the primary strategy for thermal degradation mitigation. The recommended approach involves using a stepped temperature profile with initial heating zones maintained at 60-68°C, followed by gradual increases to a maximum of 180°C in specific processing zones [3] [7]. This approach allows for controlled melting and mixing while minimizing thermal stress on the glyceryl behenate molecules.

Processing time minimization constitutes another critical mitigation strategy. Studies indicate that exposure times should be limited to less than 30 minutes at temperatures between 65-68°C, and reduced to less than 10 minutes when temperatures exceed 100°C [3]. At temperatures above 140°C, exposure should be limited to less than 5 minutes to prevent significant degradation [9].

Inert atmosphere processing provides additional protection against oxidative degradation at elevated temperatures. The use of nitrogen or argon atmospheres during extrusion can significantly reduce the formation of oxidation products, particularly when processing temperatures exceed 100°C [3]. This strategy is particularly important for maintaining the chemical integrity of the behenic acid chains within the glyceryl behenate structure.

Crystallization rate control offers another approach to thermal degradation mitigation. Research demonstrates that controlled crystallization at 10°C per minute produces a single lamellar phase with a period of 60.9 Å, while slower crystallization rates of 0.4°C per minute result in three different lamellar phases [10] [11]. The controlled formation of specific polymorphic forms can influence the thermal stability and processing characteristics of glyceryl behenate.

The implementation of rapid cooling strategies following extrusion helps preserve the desired solid-state characteristics and prevents thermal degradation during post-processing handling. The rapid recrystallization properties of glyceryl behenate facilitate this approach, allowing for quick solidification and maintenance of product integrity [8].

Spray-Flash Evaporation for Nanostructure Engineering

Spray-flash evaporation technology represents an innovative approach for engineering glyceryl behenate nanostructures, offering unique advantages for pharmaceutical applications. This technique enables the production of solid lipid nanoparticles with controlled size distributions and morphological characteristics through rapid solvent evaporation under vacuum conditions [12] [13].

The spray-flash evaporation process for glyceryl behenate involves heating a solution containing dissolved lipid to temperatures higher than the solvent boiling point while maintaining pressure to prevent premature evaporation [13] [14]. Upon atomization through a specialized nozzle, rapid depressurization occurs, resulting in instantaneous solvent evaporation and nanoparticle formation. This process typically occurs within fractions of a second, enabling precise control over particle characteristics.

Particle size distribution studies reveal that spray-flash evaporation of pure glyceryl behenate produces nanoparticles with mean sizes ranging from 235 to 411 nanometers, depending on process parameters [12] [15]. This size range is significantly larger than particles produced through ultrasonication methods with surfactants, which typically yield particles around 180 nanometers [12]. The absence of surfactants in the spray-flash evaporation process eliminates potential compatibility issues and simplifies the final formulation composition.

Process parameter optimization plays a crucial role in controlling nanoparticle characteristics. Key variables include injection temperature, pressure differential, solvent selection, and nozzle design [13]. Higher injection temperatures generally result in more complete solvent evaporation and smaller particle sizes, while pressure differentials influence the degree of supersaturation achieved during the flash evaporation process.

The crystalline state of glyceryl behenate nanoparticles produced by spray-flash evaporation differs significantly from those produced by conventional methods. The rapid crystallization process results in the formation of stable polymorphic forms without the need for surfactant stabilization [12]. This characteristic provides advantages for applications where surfactant-free formulations are desired.

Digestibility studies reveal important differences between spray-flash evaporated glyceryl behenate nanoparticles and those produced by ultrasonication. Particles produced by spray-flash evaporation show no digestion by pancreatic lipases during in vitro lipolysis testing, while surfactant-stabilized particles exhibit limited digestion [12]. This resistance to enzymatic degradation may provide advantages for applications requiring extended residence time in the gastrointestinal tract.

The morphological characteristics of spray-flash evaporated glyceryl behenate nanoparticles can be further optimized through control of crystallization conditions. The absence of surfactants allows for direct particle-particle interactions, which may influence aggregation behavior and final particle morphology [16]. Understanding these interactions is essential for developing stable nanoparticle suspensions.

Extrusion-Spheronization Process Parameter Optimization

The extrusion-spheronization process for glyceryl behenate requires careful optimization of multiple parameters to achieve desired pellet characteristics. This multi-step process involves dry mixing, wet granulation, extrusion, spheronization, and drying, each presenting unique considerations for glyceryl behenate-containing formulations [17] [18].

Extrusion parameters significantly influence the quality of glyceryl behenate-containing pellets. The screen size selection must account for the unique properties of glyceryl behenate, with larger screens typically required due to the lipid matrix characteristics [17] [18]. Optimal screen sizes range from 0.5 to 2.0 millimeters, with the specific selection depending on the desired final pellet size and the concentration of glyceryl behenate in the formulation.

Spheronization speed optimization requires consideration of the softening characteristics of glyceryl behenate during processing. Lower spheronization speeds of 1000-2000 revolutions per minute are typically optimal, as higher speeds may cause excessive deformation of the lipid matrix [17] [18]. The spheronization time must be extended compared to conventional formulations, with optimal times ranging from 5 to 15 minutes to achieve adequate pellet rounding.

Moisture content control presents unique challenges in glyceryl behenate formulations due to the hydrophobic nature of the lipid. Lower moisture contents of 15-25% by weight are typically required compared to conventional cellulose-based formulations [17]. The hydrophobic characteristics of glyceryl behenate can interfere with water distribution, necessitating careful attention to granulation liquid selection and distribution methods.

The spheronization load must be carefully controlled to prevent agglomeration of glyceryl behenate-containing pellets. Reduced loads of 50-1000 grams are typically optimal, as excessive loading can result in pellet fusion due to the thermoplastic properties of glyceryl behenate [18]. This consideration is particularly important when processing at elevated temperatures or in humid environments.

Temperature control during extrusion-spheronization becomes critical when working with glyceryl behenate due to its relatively low melting point of 69-74°C [8]. Processing temperatures must be maintained below the melting point to prevent premature melting and loss of pellet integrity. However, the multicomponent nature of glyceryl behenate can result in melting initiation at temperatures as low as 60°C, requiring careful temperature monitoring [17].

Pellet size distribution optimization reveals that glyceryl behenate formulations tend toward larger pellet sizes compared to conventional formulations. This tendency is attributed to the cohesive properties of the lipid matrix and the reduced brittleness compared to purely cellulosic systems [17] [19]. Final pellet sizes typically range from 0.6 to 2.0 millimeters, with good sphericity indices above 0.85 achievable through proper parameter optimization.

The bulk density of glyceryl behenate-containing pellets is typically lower than conventional formulations due to the lipid content, ranging from 0.4 to 0.8 grams per cubic centimeter [17]. This characteristic influences flow properties and compaction behavior, which must be considered in subsequent processing steps such as tableting or capsule filling.

Quality evaluation parameters for glyceryl behenate pellets include sphericity, size distribution, surface morphology, and mechanical strength. The sphericity index serves as a critical quality indicator, with values above 0.85 considered acceptable for most pharmaceutical applications [18]. Surface morphology analysis reveals the influence of processing parameters on pellet appearance and potential coating characteristics.

Process troubleshooting for glyceryl behenate extrusion-spheronization requires understanding of common failure modes. Insufficient spheronization time results in elongated particles with poor flow properties, while excessive processing can lead to size reduction through attrition. Temperature excursions above the melting point result in pellet fusion and loss of discrete particle identity.

XLogP3

9.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

414.37091007 g/mol

Monoisotopic Mass

414.37091007 g/mol

Boiling Point

533.77 °C. @ 760.00 mm Hg (est)

Heavy Atom Count

29

UNII

A626UU0W2A

Wikipedia

Glyceryl_behenate

Use Classification

Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Docosanoic acid, monoester with 1,2,3-propanetriol: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Docosanoic acid, ester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 07-27-2023

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